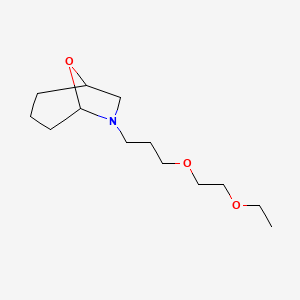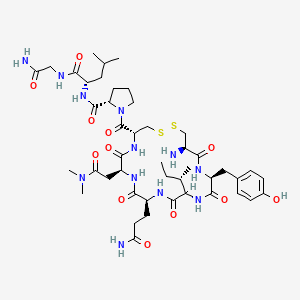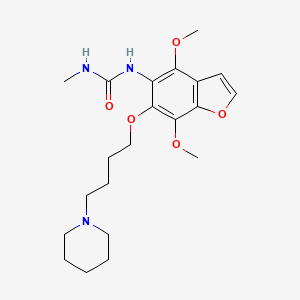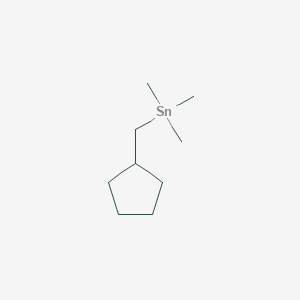![molecular formula C10H16O B14458283 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene CAS No. 74146-75-1](/img/structure/B14458283.png)
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,8-Trimethyl-1-oxaspiro[25]oct-4-ene is a chemical compound with the molecular formula C10H16O It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,6-trimethyl-4-penten-1-ol with an oxidizing agent can lead to the formation of the desired oxaspiro compound. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced spiro compounds. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the production of fragrances and flavorings due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene involves its interaction with molecular targets and pathways. The compound’s spiro structure allows it to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spiro structure but differs in the position and number of methyl groups.
4,7,8,8-Tetramethyl-1-oxaspiro[2.5]oct-4-ene: Another similar compound with an additional methyl group, leading to different chemical properties.
Uniqueness
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene is unique due to its specific arrangement of methyl groups and the oxaspiro ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
74146-75-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,7,8-trimethyl-1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C10H16O/c1-7-4-5-8(2)10(6-11-10)9(7)3/h5,7,9H,4,6H2,1-3H3 |
InChI Key |
WXJPIQOMOSTLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C2(C1C)CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
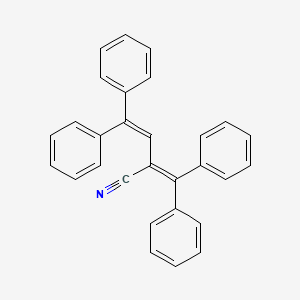
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
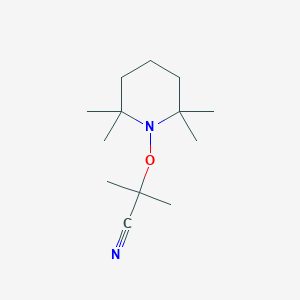
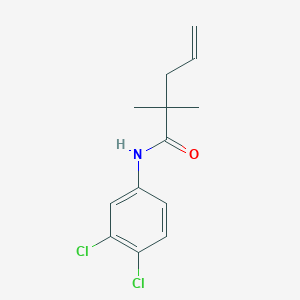
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
